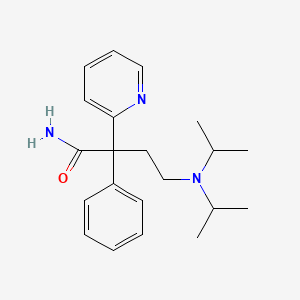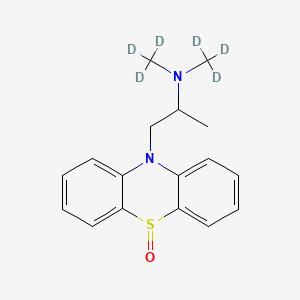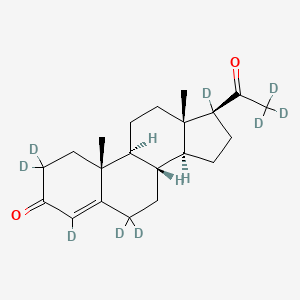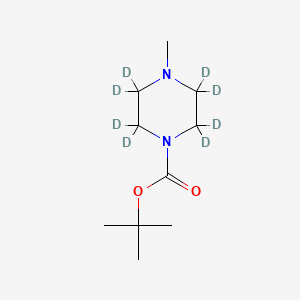
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16Cl2N2O8 and its molecular weight is 363.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Biological Activity
Pyridine and pyrrolidine derivatives, including compounds like Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2), are extensively utilized in medicinal chemistry for their versatility and biological relevance. These compounds are explored for their potential in treating various human diseases due to their bioactive molecule selectivity and structural flexibility which allow for efficient exploration of pharmacophore space. Their application extends to the development of compounds with antifungal, antibacterial, antioxidant, and anticancer activities among others (Li Petri et al., 2021); (Abu-Taweel et al., 2022).
Agrochemical Research
In the agrochemical sector, pyridine-based compounds are foundational in the development of pesticides, including fungicides, insecticides, and herbicides. Their structural attributes facilitate the discovery of novel lead compounds in agrochemical research, emphasizing the importance of innovative synthetic strategies and derivatization methods to enhance the efficiency of discovery and application in changing market requirements (Guan et al., 2016).
Environmental Safety and Catalysis
The environmental impact of pyridine derivatives and related compounds, including their role in the degradation of pollutants and the development of sustainable catalytic processes, is a critical area of research. These studies not only contribute to our understanding of chemical pathways in environmental systems but also aid in the design of greener chemical processes and materials for pollution mitigation. Research into the photocatalytic degradation of pollutants and the thermodynamic properties of pyridine derivatives illustrates the breadth of applications in environmental science and engineering (Pichat, 1997); (Chirico & Steele, 1996).
Chemical Synthesis and Material Science
The structural and electronic features of pyridine and pyrrolidine rings, as found in Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, perchlorate (1:2), enable their use in the synthesis of complex materials and chemicals. These compounds serve as ligands in coordination chemistry, contribute to the development of novel chemosensors, and are pivotal in synthesizing materials with desired electronic and photophysical properties. This research domain underscores the intersection of organic chemistry, material science, and analytical chemistry in advancing technology and innovation (Alharbi, 2022).
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXDWFVEXZIRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723717 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-86-3 |
Source


|
| Record name | Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


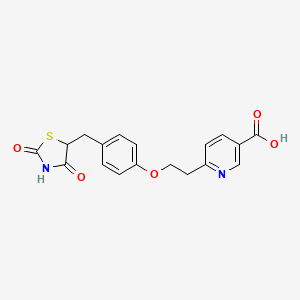
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
